molecular formula C17H18O4 B6405237 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261924-84-8

3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6405237
CAS RN: 1261924-84-8
M. Wt: 286.32 g/mol
InChI Key: CRMQARPEXCCYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, also known as EMPA, is a compound belonging to the family of aromatic carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. EMPA is commonly used in a variety of laboratory experiments due to its high solubility in a variety of solvents, low toxicity, and low cost.

Scientific Research Applications

3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of drugs, agrochemicals, and other fine chemicals. It has also been used in the study of enzyme-catalyzed reactions, and in the synthesis of polymers and other materials. Additionally, 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% has found use in the study of drug metabolism and pharmacokinetics, as well as in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% acts as a proton donor, donating a proton to a substrate molecule and thereby facilitating the reaction. It is also believed that 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% may act as an enzyme inhibitor, inhibiting the activity of enzymes involved in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% are not yet fully understood. However, it is known that 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% can act as an inhibitor of enzymes involved in drug metabolism and pharmacokinetics. Additionally, 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% has been found to have antioxidant and anti-inflammatory properties, and it may also have some anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its low cost and wide availability. Additionally, 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% is highly soluble in a variety of solvents, making it easy to work with in the lab. The main limitation of 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% is its low toxicity, which may limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% in scientific research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis of 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% and its derivatives may lead to more efficient and cost-effective methods of production. Finally, further studies into the use of 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% in drug metabolism and pharmacokinetics may lead to the development of more effective and targeted medicines.

Synthesis Methods

3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. The reaction proceeds via an SN2 mechanism, with the alkyl halide acting as a nucleophile and the alkoxide acting as an electrophile. Other methods for synthesizing 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% include the use of an aryl Grignard reagent, a Friedel-Crafts alkylation, and a Williamson ether synthesis with an aryl halide.

properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-4-21-14-5-6-16(11(2)7-14)12-8-13(17(18)19)10-15(9-12)20-3/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMQARPEXCCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690747
Record name 4'-Ethoxy-5-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-84-8
Record name 4'-Ethoxy-5-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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